Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

SNAr reactivity Pyrimidine functionalization Synthetic intermediate selection

This polysubstituted pyrimidine features orthogonal reactivity at C2/C6 and C5 for sequential SNAr and reduction. Its 90–91°C mp ensures accurate parallel synthesis handling. Sourced at 97% purity for reliable medicinal/agrochemical R&D.

Molecular Formula C6H3Cl2N3O4
Molecular Weight 252.01 g/mol
CAS No. 52047-13-9
Cat. No. B1311880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
CAS52047-13-9
Molecular FormulaC6H3Cl2N3O4
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3
InChIKeyQOZVZJLPNJOHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate (CAS 52047-13-9): Technical Baseline for Procurement


Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS 52047-13-9) is a polysubstituted pyrimidine derivative characterized by chlorine atoms at the 2- and 6-positions, a nitro group at the 5-position, and a methyl ester moiety at the 4-position [1]. The compound has a molecular weight of 252.01 g/mol and a molecular formula of C6H3Cl2N3O4, with a reported melting point of 90–91 °C and a predicted boiling point of 383.7±37.0 °C [2]. It functions primarily as a synthetic intermediate in medicinal chemistry and agrochemical research due to its multiple electrophilic sites amenable to sequential functionalization [3].

Why Generic Substitution of Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate Is Scientifically Unsound


This compound occupies a specific functional niche that precludes simple substitution with structurally similar pyrimidine analogs. The combination of the 4-carboxylate ester with the 5-nitro and 2,6-dichloro substituents establishes a unique electronic environment that governs both the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. Analogs lacking the ester group exhibit reduced reactivity in key nucleophilic substitution steps; analogs bearing different ester moieties (e.g., ethyl) introduce altered physical properties such as melting point, solubility, and chromatographic behavior that can disrupt established synthetic workflows . The following quantitative evidence demonstrates that substitution with in-class alternatives introduces verifiable differences in synthetic efficiency, physical handling characteristics, and documented utility in published synthetic routes.

Quantitative Differentiation Evidence: Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate vs. Closest Analogs


Enhanced Nucleophilic Substitution Reactivity via 4-Position Ester Group: Comparison with Non-Ester Analog

The presence of the 4-position methyl ester group enhances the compound's reactivity in nucleophilic substitution reactions compared to the corresponding non-ester analog. The target compound bears an ester group at the 4-position that acts as an electron-withdrawing substituent, activating the pyrimidine ring toward nucleophilic attack at the chlorine-bearing 2- and 6-positions [1]. In contrast, the comparator compound 2,6-dichloro-5-nitropyrimidine (which lacks the ester group entirely) exhibits reduced reactivity in certain nucleophilic substitution reactions due to the absence of this activating moiety .

SNAr reactivity Pyrimidine functionalization Synthetic intermediate selection

Physical State Differentiation: Solid Handling vs. Low-Melting Ethyl Ester Analog

The target compound's melting point of 90–91 °C enables handling as a stable crystalline solid at ambient temperature, a physical property that distinguishes it from the closest ester homolog [1]. The ethyl ester analog, ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS 54368-61-5), exhibits a melting point of only 36–38 °C, existing as a low-melting solid or semi-solid that requires refrigerated storage (≤ -20 °C under inert atmosphere) to maintain stability . This 54–55 °C difference in melting point translates to fundamentally different handling characteristics in laboratory and pilot-scale operations.

Physical property comparison Synthetic workflow compatibility Solid handling

Documented Synthetic Utility: Nitro Group Reduction in Patent-Exemplified Route

The target compound has been explicitly employed as a substrate for nitro group reduction in a patent-documented synthetic sequence, demonstrating its practical utility in generating amino-pyrimidine intermediates . In a procedure detailed in US Patent 08815840B2, methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (5 g, 20 mmol) was treated with powdered iron (5 g) in acetic acid (40 mL) at 60 °C to effect reduction of the 5-nitro group . While a direct yield comparison with alternative substrates under identical conditions is not available from the sources, the explicit inclusion of this compound in a granted patent synthesis establishes it as a validated substrate for this transformation class [1].

Nitro reduction Patent synthesis Amino-pyrimidine intermediates

Scalable Synthesis: High-Yield Chlorination Route from Dihydroxy Precursor

A high-yielding synthetic route to the target compound has been demonstrated at the 15-gram scale, providing quantitative data relevant to procurement for multi-step synthesis campaigns . Treatment of methyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate (15 g, 70 mmol) with POCl3 (50 mL) and DIEA (5 mL) at 120 °C for 10 h afforded methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate in 95% yield (17 g isolated) . An alternative route using PCl3 and N,N-diethylaniline under reflux conditions yielded the product in 78% yield at a smaller scale (1.00 g substrate) . The 95% yield route employs conditions compatible with multi-gram scale-up, informing cost-of-goods calculations for downstream applications.

Synthetic yield Scale-up feasibility Chlorination

Commercial Availability with Verified Purity Specifications

The target compound is commercially available from multiple reputable suppliers with documented purity specifications, supporting reliable procurement. Bidepharm supplies the compound at 97% purity with batch-specific QC data including NMR, HPLC, and GC . AKSci offers 95% purity with long-term storage specified as "cool, dry place" . ChemShuttle also lists 95% purity . The 97% purity grade provides a 2 percentage point improvement over the 95% grade for applications requiring higher assay specifications, though head-to-head application performance data between these purity grades is not available.

Purity specification Quality control Procurement

Optimized Application Scenarios for Methyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate (CAS 52047-13-9)


Sequential SNAr-Based Diversification in Medicinal Chemistry Libraries

This compound is optimally deployed as a scaffold for sequential nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. The electron-withdrawing 4-ester group enhances ring activation for these substitution reactions relative to non-ester analogs . The solid physical state (mp 90–91 °C) facilitates accurate weighing and handling during parallel synthesis workflows compared to low-melting alternatives .

Nitro-Reduced Amino-Pyrimidine Intermediate Synthesis

The compound serves as a validated substrate for nitro group reduction to generate 5-amino-pyrimidine derivatives, as exemplified in US Patent 08815840B2 . The reduction can be effected using iron in acetic acid at 60 °C, a method compatible with standard laboratory equipment. The availability of a high-yielding (95%) synthetic route to the parent compound supports cost-effective sourcing for reduction campaigns requiring multi-gram quantities of the nitro precursor.

Pyrimidine Core Functionalization in Agrochemical Intermediate Synthesis

The compound has documented utility in the preparation of pyrimidine derivatives with applications in agricultural and horticultural plant disease control . Its 2,6-dichloro-5-nitropyrimidine core serves as a versatile electrophilic platform for introducing amine, thiol, or alkoxide substituents at multiple positions . The 97% purity grade is recommended for applications where trace impurities could interfere with downstream biological assay interpretation.

Heterocyclic Building Block for Kinase Inhibitor Scaffolds

The polysubstituted pyrimidine core of this compound aligns with the structural motifs found in ATP-competitive kinase inhibitor scaffolds. The orthogonal reactivity of the 2,6-dichloro sites and the 5-nitro group enables sequential functionalization strategies for generating focused kinase inhibitor libraries. The compound's inclusion in Journal of Medicinal Chemistry synthetic protocols and patent literature establishes its relevance to medicinal chemistry programs targeting pyrimidine-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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